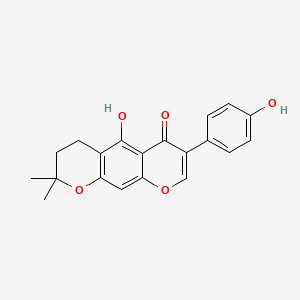

Erythrivarone A

Description

Properties

IUPAC Name |

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPMTCOAGXAAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"novel isoflavonoids from Erythrina variegata"

An In-depth Technical Guide to Novel Isoflavonoids from Erythrina variegata

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel isoflavonoids isolated from Erythrina variegata (Coral Tree), a plant with a rich history in traditional medicine across tropical and subtropical regions. The focus is on the chemical structures, biological activities, and experimental protocols associated with these compounds, presenting a valuable resource for natural product research and drug discovery.

Introduction

Erythrina variegata L. (family: Fabaceae) is a significant source of structurally diverse and biologically active secondary metabolites, particularly isoflavonoids.[1] These compounds, including isoflavones, isoflavanones, pterocarpans, and other derivatives, have demonstrated a wide array of pharmacological effects.[2] Research has highlighted their potential as antibacterial, antioxidant, and cytotoxic agents, making them promising candidates for further investigation in drug development.[2][3] This document synthesizes key findings on novel isoflavonoids from this species, with a focus on quantitative data and detailed experimental methodologies.

Bioactive Isoflavonoids and Their Pharmacological Properties

Isoflavonoids from E. variegata exhibit a range of biological activities. The most notable among these are antibacterial, antioxidant, and cytotoxic effects. Many of these compounds are prenylated or possess other lipophilic side chains, such as γ,γ-dimethylallyl groups, which often enhance their bioactivity.[4]

Antibacterial Activity

A significant number of isoflavonoids isolated from E. variegata have shown potent activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and cariogenic oral bacteria. This makes them attractive as potential leads for new antibiotic development.

Table 1: Antibacterial Activity of Isoflavonoids from E. variegata

| Compound Name | Bacterial Strain(s) | Bioactivity (MIC) | Source / Part Used | Reference |

|---|---|---|---|---|

| Erycristagallin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13-6.25 µg/mL | Roots | |

| Orientanol B | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13-6.25 µg/mL | Roots | |

| Erycristagallin | Streptococcus mutans, other oral streptococci, Actinomyces and Lactobacillus species | 1.56-6.25 µg/mL | Roots | |

| Erystagallin A | Cariogenic oral bacteria | 3.13-12.5 µg/mL | Roots | |

| Orientanol B | Cariogenic oral bacteria | 3.13-12.5 µg/mL | Roots |

| Bidwillon B | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13-6.25 mg/L | Roots | |

Antioxidant Activity

Several isoflavonoids from the plant have demonstrated significant free radical scavenging properties, suggesting their potential in mitigating oxidative stress-related conditions.

Table 2: Antioxidant Activity of Isoflavonoids from E. variegata

| Compound/Extract | Assay | Bioactivity (IC₅₀) | Source / Part Used | Reference |

|---|---|---|---|---|

| 4',5,7-trihydroxy-8-prenylisoflavone | DPPH | 6.42 µg/mL | Not Specified | |

| Alpinum isoflavone (B191592) | DPPH | 8.30 µg/mL | Not Specified | |

| 6-hydroxygenistein | DPPH | 8.78 µg/mL | Not Specified | |

| Methanol (B129727) Leaf Extract | DPPH | 42.2 µg/mL | Leaves | |

| Methanol Leaf Extract | Superoxide Scavenging | 48.52 µg/mL | Leaves |

| Methanol Leaf Extract | Nitric Oxide Scavenging | 49.93 µg/mL | Leaves | |

Cytotoxic Activity

Bioassay-directed fractionation has led to the identification of isoflavonoids with cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Table 3: Cytotoxic Activity of Isoflavonoids from E. variegata

| Compound/Extract | Cell Line(s) | Bioactivity (IC₅₀) | Source / Part Used | Reference |

|---|---|---|---|---|

| Methanol Stem Bark Extract | MDA-MB-231 (Human Breast Carcinoma) | 14.99 µg/mL | Stem Bark | |

| Methanol Stem Bark Extract | MCF-7 (Human Breast Carcinoma) | 22.94 µg/mL | Stem Bark |

| Leaf Extract | Human Cancer Cell Lines | 185.15 µg/mL | Leaves | |

Experimental Protocols

The isolation and evaluation of isoflavonoids from E. variegata follow established natural product chemistry and pharmacology protocols.

Isolation and Purification of Isoflavonoids

The general workflow for isolating these compounds is a multi-step process involving extraction, fractionation, and chromatography.

-

Plant Material Collection and Preparation : The roots, stem bark, or wood of E. variegata are collected, dried, and powdered.

-

Extraction : The powdered plant material is macerated with an organic solvent, typically acetone (B3395972) or methanol, to create a crude extract.

-

Solvent Partitioning (Fractionation) : The crude extract is concentrated and then partitioned with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate) to separate compounds based on their polarity. The chloroform-soluble fraction is often rich in isoflavonoids.

-

Chromatographic Separation : The active fraction (e.g., chloroform fraction) is subjected to repeated column chromatography, most commonly using silica (B1680970) gel as the stationary phase. Elution is performed with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate (B1210297) or chloroform and methanol.

-

Purification : Fractions collected from column chromatography are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

-

Structure Elucidation : The chemical structures of the isolated pure compounds are determined using extensive spectroscopic analysis, including Mass Spectrometry (MS), Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HMQC, HMBC).

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Test Compounds : The isolated isoflavonoid is dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Assay Plates : The compound solution is added to agar (B569324) plates to achieve final concentrations typically ranging from 1.56 to 100 µg/mL.

-

Bacterial Inoculation : Standardized suspensions of the test bacteria (e.g., MRSA strains) are prepared and spotted onto the agar plates.

-

Incubation : The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant DPPH Radical Scavenging Assay

-

Preparation of Solutions : Solutions of the test compounds and a standard antioxidant (e.g., tert-butyl-1-hydroxytoluene) are prepared in methanol at various concentrations. A solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol is also prepared.

-

Reaction : The test compound solution is mixed with the DPPH solution.

-

Incubation : The mixture is shaken and allowed to stand in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measurement : The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm). The percentage of DPPH radical scavenging activity is calculated.

-

IC₅₀ Calculation : The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Cytotoxicity MTT Assay

-

Cell Culture : Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment : After cell attachment, the cells are treated with various concentrations of the test extract or pure compound for a specified duration (e.g., 24-48 hours).

-

MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow viable cells to convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Formazan Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Mechanisms of Action and Signaling Pathways

While research into the specific mechanisms of action is ongoing, some studies have begun to elucidate the molecular pathways affected by these isoflavonoids.

The cytotoxic effects of a methanol extract from E. variegata stem bark have been linked to the induction of apoptosis through a mitochondrial-dependent intrinsic pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2. Additionally, Alpinumisoflavone, an isoflavone found in the plant, has been reported to induce apoptosis by suppressing the ERK/MAPK and NF-κB signaling pathways, both of which are crucial for cancer cell survival and proliferation.

Conclusion and Future Directions

Erythrina variegata is a proven reservoir of novel isoflavonoids with significant therapeutic potential. The compounds isolated to date, such as erycristagallin, orientanol B, and various eryvarins, exhibit potent antibacterial, antioxidant, and cytotoxic activities. The detailed protocols provided herein offer a framework for the continued exploration of this plant and its constituents.

Future research should focus on:

-

Mechanism of Action Studies : Elucidating the precise molecular targets and signaling pathways for the most active compounds.

-

In Vivo Efficacy and Toxicity : Evaluating the effectiveness and safety of these isoflavonoids in animal models to translate preclinical findings.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing derivatives of lead compounds to optimize potency and selectivity.

-

Synergistic Effects : Investigating the potential for these natural products to enhance the efficacy of existing antibiotics or chemotherapeutic agents.

The isoflavonoids of E. variegata represent a promising frontier in the search for new medicines to combat infectious diseases and cancer.

References

The Discovery and Isolation of Eryvarin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eryvarin A, a notable isoflavonoid, has been identified from the genus Erythrina, a rich source of bioactive secondary metabolites. This technical guide provides a comprehensive overview of the discovery and isolation of Eryvarin A, with a focus on the experimental protocols and data that have been instrumental in its characterization. The methodologies detailed herein are based on established phytochemical techniques for the separation and identification of flavonoids from plant sources, particularly Erythrina variegata. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Erythrina (Fabaceae) is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine.[1][2] Phytochemical investigations of this genus have revealed a diverse array of secondary metabolites, with flavonoids and alkaloids being the most prominent.[2][3] Among the numerous flavonoids isolated, the "eryvarins" represent a significant subgroup of isoflavonoids with various biological activities. Eryvarin A is one such compound that has been isolated from several Erythrina species, including Erythrina variegata, Erythrina subumbrans, and Erythrina poeppigiana.[4] This guide will focus on the foundational aspects of its discovery and the technical procedures for its isolation and characterization.

Discovery and Source Organism

Eryvarin A was discovered through bioassay-guided fractionation of extracts from Erythrina species. The primary source organism for the isolation of Eryvarin A and a multitude of other related isoflavonoids is Erythrina variegata L., commonly known as the coral tree. Various parts of this plant, including the stem bark, roots, and wood, have been found to contain a wealth of flavonoids. The initial discovery of new compounds like Eryvarin A typically involves the screening of crude plant extracts for specific biological activities, which then guides the isolation of the active constituents.

Isolation Methodology

The isolation of Eryvarin A from Erythrina variegata follows a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a composite representation of the general methods employed for the isolation of isoflavonoids from this plant.

Plant Material Collection and Preparation

Root barks or stem bark of Erythrina variegata are collected and authenticated. The plant material is then air-dried in the shade and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

Experimental Protocol: Maceration Extraction

-

Maceration: A known quantity (e.g., 1 kg) of the powdered plant material is macerated with a polar solvent, typically methanol (B129727) (MeOH) or acetone, at room temperature for an extended period (e.g., 3 x 10 L).

-

Filtration: The mixture is filtered to separate the solvent extract from the plant residue.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Fractionation

The crude extract is then partitioned between immiscible solvents of varying polarities to separate compounds based on their differential solubility.

Experimental Protocol: Solvent-Solvent Partitioning

-

Suspension: The crude methanolic extract is suspended in water.

-

Sequential Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, carbon tetrachloride (CCl₄), and chloroform (B151607) (CHCl₃). This process yields fractions with enriched concentrations of compounds with similar polarities. The isoflavonoids, including Eryvarin A, are typically concentrated in the chloroform-soluble fraction.

Chromatographic Purification

The enriched fraction is subjected to various chromatographic techniques to isolate the pure compound.

Experimental Protocol: Column and Preparative Chromatography

-

Silica (B1680970) Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) or chloroform.

-

Fractions Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Further Purification: Fractions containing Eryvarin A are pooled and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Data Presentation: Physicochemical Properties of Eryvarin A

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₆ | |

| Molecular Weight | 370.4 g/mol | |

| Appearance | (Typically) Amorphous powder or crystals | Inferred |

| Solubility | Soluble in methanol, chloroform, acetone | Inferred |

Structure Elucidation

The definitive structure of Eryvarin A is determined through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system present in the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Biological Activity

Eryvarin A, along with other isoflavonoids from Erythrina, has been investigated for various biological activities. While specific data for Eryvarin A is part of a broader class of compounds, related eryvarins have shown potential as antimicrobial and enzyme inhibitory agents. For instance, Eryvarin D has demonstrated activity against Staphylococcus aureus.

Visualizations

Experimental Workflow for Isolation

Caption: General Workflow for the Isolation of Eryvarin A.

Logical Relationship of Characterization Techniques

Caption: Spectroscopic Techniques for Structure Elucidation.

Conclusion

The discovery and isolation of Eryvarin A from Erythrina variegata exemplify a classic natural product chemistry workflow. The process, from plant collection to purification and structure elucidation, relies on a systematic application of extraction and chromatographic techniques, followed by comprehensive spectroscopic analysis. The methodologies outlined in this guide provide a foundational understanding for researchers aiming to isolate and study Eryvarin A and other related bioactive isoflavonoids. Further research into the pharmacological properties of Eryvarin A is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Erythrina Isoflavonoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Erythrina, a member of the legume family (Fabaceae), is a rich source of structurally diverse and biologically active isoflavonoids. These compounds, particularly the prenylated derivatives, have garnered significant interest in the scientific and pharmaceutical communities for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Understanding the biosynthetic pathway of these specialized metabolites is crucial for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthesis pathway of Erythrina isoflavonoids, integrating transcriptomic data, and outlining key experimental protocols for their analysis.

Core Isoflavonoid (B1168493) Biosynthesis Pathway in Erythrina

The biosynthesis of isoflavonoids in Erythrina follows the general phenylpropanoid pathway, leading to the formation of flavonoid precursors, which are then channeled into the isoflavonoid-specific branch. Transcriptomic analysis of Erythrina velutina has identified numerous genes encoding the enzymes involved in this pathway.[1][2][3]

The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This central precursor can then enter the flavonoid biosynthesis pathway. The key steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its thioester, 4-coumaroyl-CoA.

From 4-coumaroyl-CoA, the pathway proceeds to the formation of the chalcone (B49325) backbone, a critical entry point for flavonoid and isoflavonoid synthesis.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a flavanone (B1672756).

-

Chalcone Reductase (CHR): In concert with CHS and CHI, CHR can lead to the formation of liquiritigenin, another key flavanone precursor.

The commitment to isoflavonoid biosynthesis occurs at the next step, catalyzed by a key enzyme, isoflavone (B191592) synthase.

-

Isoflavone Synthase (IFS): A cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from position 2 to 3 of the flavanone skeleton, forming a 2-hydroxyisoflavanone (B8725905) intermediate.

-

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to yield the core isoflavone structure, such as genistein (B1671435) (from naringenin) or daidzein (B1669772) (from liquiritigenin).

A significant feature of Erythrina isoflavonoids is the prevalence of prenylated derivatives. This modification is catalyzed by prenyltransferases in the later stages of the pathway.

-

Prenyltransferases (PTs): These enzymes transfer a prenyl group (typically dimethylallyl pyrophosphate - DMAPP) to the isoflavone core, leading to the vast diversity of prenylated isoflavonoids found in Erythrina.

Further modifications, such as methylation and glycosylation, are also common, leading to the wide array of isoflavonoid structures observed in this genus.

Visualization of the Core Biosynthesis Pathway

Caption: Core biosynthesis pathway of Erythrina isoflavonoids.

Quantitative Data

Table 1: Differentially Expressed Genes in the Flavonoid Biosynthesis Pathway of Erythrina velutina (Seeds vs. Leaves)

| Gene/Enzyme Transcript | Log2 Fold Change (Seed/Leaf) | Regulation in Seeds | Putative Function |

| EvCHS | -2.5 | Down-regulated | Chalcone Synthase |

| EvCHI | -1.8 | Down-regulated | Chalcone Isomerase |

| EvCHR | -3.1 | Down-regulated | Chalcone Reductase |

| EvIF7GT | 4.2 | Up-regulated | Isoflavone 7-O-glucosyltransferase |

| EvCYP75A | -2.1 | Down-regulated | Flavonoid 3',5'-hydroxylase |

| EvCYP75B1 | -2.8 | Down-regulated | Flavonoid 3'-hydroxylase |

Source: Adapted from transcriptomic data of Erythrina velutina.[1][2]

Note: This table highlights the differential expression of key genes, suggesting tissue-specific accumulation of certain isoflavonoid derivatives. Further quantitative studies using techniques like HPLC-MS/MS are required to determine the absolute concentrations of specific isoflavonoids in different Erythrina species and tissues.

Experimental Protocols

Extraction of Isoflavonoids from Erythrina Plant Material

This protocol provides a general framework for the extraction of isoflavonoids from Erythrina tissues. Optimization may be required depending on the specific species and tissue type.

Materials:

-

Dried and powdered Erythrina plant material (e.g., leaves, bark, roots)

-

Methanol (B129727) (HPLC grade)

-

Ethanol (HPLC grade)

-

Water (deionized)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh 1 gram of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol (v/v) to the tube.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

-

Combine the supernatants from all three extractions.

-

Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.

-

Filter the extract through a 0.22 µm syringe filter before HPLC or LC-MS/MS analysis.

Quantification of Isoflavonoids by HPLC-UV/MS

This protocol outlines a general method for the separation and quantification of isoflavonoids. Specific parameters should be optimized based on the target analytes and available instrumentation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector and/or a Mass Spectrometer (MS) detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0 | 10 |

| 30 | 90 |

| 35 | 90 |

| 40 | 10 |

| 45 | 10 |

Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL Detection:

-

UV: Diode array detector (DAD) monitoring at wavelengths relevant for isoflavonoids (e.g., 260 nm).

-

MS: Electrospray ionization (ESI) in negative ion mode is commonly used for isoflavonoid analysis. Scan range m/z 100-1000. For targeted quantification, Multiple Reaction Monitoring (MRM) can be employed.

Quantification:

-

Prepare a series of standard solutions of known concentrations for the target isoflavonoids.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the isoflavonoids in the plant extracts by comparing their peak areas to the calibration curves.

Enzyme Assay for Isoflavone Synthase (IFS)

This protocol is adapted from methods used for other plant species and can be a starting point for characterizing IFS activity from Erythrina.

Materials:

-

Microsomal protein fraction isolated from Erythrina tissues.

-

NADPH

-

(2S)-Naringenin or Liquiritigenin (substrate)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Ethyl acetate (B1210297)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.5)

-

1 mM NADPH

-

100 µM (2S)-Naringenin or Liquiritigenin

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the microsomal protein extract (containing IFS).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the ethyl acetate layer.

-

Evaporate the ethyl acetate and re-dissolve the residue in methanol.

-

Analyze the products by HPLC or LC-MS to detect the formation of the 2-hydroxyisoflavanone intermediate or its dehydrated product (genistein or daidzein).

Experimental Workflow for Enzyme Assay

Caption: Workflow for an Isoflavone Synthase (IFS) enzyme assay.

Conclusion and Future Directions

The biosynthesis of isoflavonoids in Erythrina represents a complex and fascinating area of plant specialized metabolism. While the core enzymatic steps are largely understood, significant research is still needed to fully elucidate the pathway, particularly concerning the regulation of gene expression and the activity of modifying enzymes like prenyltransferases. The transcriptomic data from E. velutina provides a valuable roadmap for future research, enabling the targeted characterization of key enzymes and regulatory factors.

For drug development professionals, a deeper understanding of this pathway is essential for harnessing the therapeutic potential of Erythrina isoflavonoids. Future research should focus on:

-

Quantitative profiling of isoflavonoids across a wider range of Erythrina species and tissues to identify high-yielding sources of specific bioactive compounds.

-

Enzymatic characterization of the key enzymes in the Erythrina pathway to determine their substrate specificities and kinetic parameters, which is crucial for metabolic engineering efforts.

-

Metabolic engineering of microbial or plant systems for the heterologous production of high-value Erythrina isoflavonoids.

By addressing these research gaps, the scientific community can unlock the full potential of these remarkable natural products for the development of novel therapeutics.

References

Spectroscopic Analysis of Novel Erythrina Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the structural elucidation and biological significance of newly discovered compounds from the Erythrina genus, tailored for researchers, scientists, and drug development professionals.

The genus Erythrina, a rich source of structurally diverse and biologically active alkaloids, continues to yield novel compounds with significant therapeutic potential. This guide provides a comprehensive overview of the spectroscopic data of recently isolated Erythrina alkaloids, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action through signaling pathway diagrams.

Data Presentation: Spectroscopic Data of Novel Erythrina Alkaloids

The structural elucidation of novel natural products relies heavily on the meticulous analysis of spectroscopic data. Here, we present the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for representative novel Erythrina alkaloids. This information is critical for the identification and characterization of these compounds in future research endeavors.

Cristanines A and B: Novel Alkaloids from Erythrina crista-galli

Two novel Erythrinan alkaloids, Cristanine A and Cristanine B, were isolated from the bark of Erythrina crista-galli. Their structures were determined through extensive spectroscopic analysis.[1]

Table 1: Spectroscopic Data for Cristanine A

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 130.2 | 6.60 (d, 10.0) |

| 2 | 128.5 | 5.92 (dd, 10.0, 2.0) |

| 3 | 48.9 | 3.40 (m) |

| 4 | 62.9 | 3.15 (dd, 11.2, 4.8), 2.95 (dd, 11.2, 4.8) |

| 5 | 58.1 | - |

| 6 | 29.8 | 2.40 (m), 1.90 (m) |

| 7 | 42.1 | 3.30 (m), 2.80 (m) |

| 8 | 171.2 | - |

| 10 | 45.5 | 3.65 (d, 15.2), 3.05 (d, 15.2) |

| 11 | 70.1 | 4.80 (br s) |

| 12 | 127.8 | - |

| 13 | 110.1 | 6.75 (s) |

| 14 | 147.8 | - |

| 15 | 147.2 | - |

| 16 | 108.2 | 6.65 (s) |

| 17 | 101.2 | 5.90 (s) |

| OMe-15 | 56.1 | 3.85 (s) |

HR-ESI-MS m/z: [M+H]⁺ found 342.1699, calcd for C₂₀H₂₄NO₄ 342.1705

Table 2: Spectroscopic Data for Cristanine B

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 129.8 | 6.58 (d, 10.0) |

| 2 | 128.7 | 5.95 (dd, 10.0, 2.0) |

| 3 | 49.1 | 3.42 (m) |

| 4 | 63.2 | 3.18 (dd, 11.2, 4.8), 2.98 (dd, 11.2, 4.8) |

| 5 | 58.3 | - |

| 6 | 30.1 | 2.42 (m), 1.92 (m) |

| 7 | 42.5 | 3.32 (m), 2.82 (m) |

| 8 | 171.5 | - |

| 10 | 45.8 | 3.68 (d, 15.2), 3.08 (d, 15.2) |

| 11 | 70.4 | 4.82 (br s) |

| 12 | 128.1 | - |

| 13 | 110.5 | 6.78 (s) |

| 14 | 148.1 | - |

| 15 | 147.5 | - |

| 16 | 108.5 | 6.68 (s) |

| 17 | 101.5 | 5.93 (s) |

| OMe-16 | 56.3 | 3.88 (s) |

HR-ESI-MS m/z: [M+H]⁺ found 342.1699, calcd for C₂₀H₂₄NO₄ 342.1705

Erythrivarine A: An Unprecedented Dimeric Alkaloid from Erythrina variegata

Erythrivarine A is a novel dimeric Erythrina alkaloid with a spirocyclic (6/5/6/6) ring system, isolated from the flowers of Erythrina variegata. Its complex structure was elucidated using 1D and 2D NMR, FTIR, UV, and mass spectrometry, and confirmed by X-ray crystallography.

Table 3: Spectroscopic Data for Erythrivarine A

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| Monomer 1 | ||

| 1 | 129.5 | 6.55 (d, 10.1) |

| 2 | 128.2 | 5.89 (dd, 10.1, 2.1) |

| 3 | 48.7 | 3.38 (m) |

| 4 | 62.5 | 3.12 (dd, 11.0, 5.0), 2.92 (dd, 11.0, 5.0) |

| 5 | 58.0 | - |

| 6 | 29.5 | 2.38 (m), 1.88 (m) |

| 7 | 41.8 | 3.28 (m), 2.78 (m) |

| 8 | 170.9 | - |

| 10 | 45.2 | 3.62 (d, 15.0), 3.02 (d, 15.0) |

| 11 | 69.8 | 4.78 (br s) |

| 12 | 127.5 | - |

| 13 | 109.8 | 6.72 (s) |

| 14 | 147.5 | - |

| 15 | 146.9 | - |

| 16 | 107.9 | 6.62 (s) |

| 17 | 100.9 | 5.88 (s) |

| OMe-15 | 55.8 | 3.82 (s) |

| Monomer 2 | ||

| 1' | 130.0 | 6.62 (d, 10.2) |

| 2' | 128.8 | 5.94 (dd, 10.2, 2.2) |

| 3' | 49.0 | 3.41 (m) |

| 4' | 62.8 | 3.16 (dd, 11.1, 5.1), 2.96 (dd, 11.1, 5.1) |

| 5' | 58.2 | - |

| 6' | 29.9 | 2.41 (m), 1.91 (m) |

| 7' | 42.2 | 3.31 (m), 2.81 (m) |

| 8' | 171.3 | - |

| 10' | 45.6 | 3.66 (d, 15.1), 3.06 (d, 15.1) |

| 11' | 70.2 | 4.81 (br s) |

| 12' | 127.9 | - |

| 13' | 110.2 | 6.76 (s) |

| 14' | 147.9 | - |

| 15' | 147.3 | - |

| 16' | 108.3 | 6.66 (s) |

| 17' | 101.3 | 5.91 (s) |

| OMe-16' | 56.2 | 3.86 (s) |

HR-ESI-MS m/z: [M+H]⁺ found 681.2811, calcd for C₃₉H₄₁N₂O₉ 681.2812[2]

Experimental Protocols

The successful isolation and purification of novel compounds are paramount for their subsequent structural and biological characterization. Below are detailed methodologies for the extraction, isolation, and structural elucidation of Erythrina alkaloids.

Extraction and Isolation of Erythrina Alkaloids

This protocol provides a general framework for the isolation of alkaloids from Erythrina plant material, which can be adapted based on the specific species and target compounds.[2]

-

Plant Material Preparation: The air-dried and powdered plant material (e.g., bark, leaves, or flowers) is subjected to extraction.

-

Extraction: The powdered material is extracted exhaustively with a suitable solvent, typically methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in a weak acidic solution (e.g., 2% acetic acid) and partitioned with a non-polar solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) and extracted with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).

-

Column Chromatography (CC): The resulting crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform and methanol (e.g., 100:0 to 80:20) can be used to separate the alkaloids into several fractions based on their polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions obtained from column chromatography are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution program is typically used to achieve optimal separation of the individual alkaloids.[3][4]

Structure Elucidation by Spectroscopic Methods

The definitive structure of an isolated compound is determined through a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): HR-ESI-MS is used to determine the exact mass of the molecule and, consequently, its molecular formula.

-

1D NMR Spectroscopy (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

-

2D NMR Spectroscopy: A suite of 2D NMR experiments is employed to establish the complete structure and stereochemistry of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and elucidating the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visualize the logical relationships and experimental processes involved in the study of novel Erythrina compounds, the following diagrams have been generated using Graphviz (DOT language).

Caption: Experimental workflow for the isolation and characterization of novel Erythrina compounds.

Caption: Inhibition of the TLR4 signaling pathway by Erythrina alkaloids.

Caption: Antagonistic effect of Erythrina alkaloids on nicotinic acetylcholine receptor signaling.

References

- 1. Structures of new Erythrinan alkaloids and nitric oxide production inhibitors from Erythrina crista-galli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. column-chromatography.com [column-chromatography.com]

- 4. ijcmas.com [ijcmas.com]

In Silico Prediction of Erythrina Isoflavonoid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Erythrina, a diverse group of flowering plants in the pea family, Fabaceae, is a rich reservoir of bioactive secondary metabolites, particularly isoflavonoids. These compounds have garnered significant scientific interest due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. As the cost and time associated with traditional drug discovery pipelines continue to escalate, in silico computational methods have emerged as indispensable tools for the rapid and efficient screening and characterization of natural products. This technical guide provides a comprehensive overview of the application of in silico methodologies for predicting the bioactivity of Erythrina isoflavonoids, offering a roadmap for researchers to leverage computational approaches in their drug discovery endeavors.

Core In Silico Methodologies

The in silico prediction of bioactivity for Erythrina isoflavonoids typically follows a multi-step workflow, beginning with the identification of promising compounds and culminating in the prediction of their pharmacokinetic and toxicological profiles.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, an Erythrina isoflavonoid) when bound to a specific protein target. This method is instrumental in elucidating the molecular basis of a compound's bioactivity and in estimating its binding affinity. For instance, studies have employed molecular docking to investigate the potential of Erythrina flavonoids as inhibitors of enzymes like acetylcholinesterase (AChE), relevant to Alzheimer's disease, and angiotensin-converting enzyme 2 (ACE2), the receptor for SARS-CoV-2.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. By identifying key structural features that contribute to a specific bioactivity, QSAR can be used to predict the potency of novel or untested compounds. For Erythrina isoflavonoids, QSAR studies have been particularly useful in predicting their antimicrobial activity against various pathogens. A 2020 study, for example, developed a QSAR model for the anti-Staphylococcus aureus activity of Erythrina derivatives, highlighting the importance of prenylation and hydroxylation patterns for potency.[1][2][3]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical pharmacokinetic and pharmacodynamic properties that determine the drug-likeness of a compound. In silico ADMET prediction plays a crucial role in the early stages of drug discovery by identifying molecules with unfavorable profiles, thereby reducing the likelihood of late-stage failures. Various computational studies on Erythrina flavonoids have utilized in silico tools to predict their ADMET properties, assessing parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity.[4][5]

Data Presentation: Quantitative In Silico Predictions

The following tables summarize key quantitative data from various in silico studies on Erythrina isoflavonoids.

Table 1: Molecular Docking and Bioactivity Data for Selected Erythrina Isoflavonoids

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Bioactivity | Reference |

| Erybraedin D | ACE2 | -16.6551 | COVID-19 Treatment | |

| Gangetinin | ACE2 | -18.9362 | COVID-19 Treatment | |

| Orientanol E | 3CLpro (SARS-CoV-2) | -11.93 | COVID-19 Treatment | |

| Erycaffra F | 3CLpro (SARS-CoV-2) | -11.93 | COVID-19 Treatment | |

| 6,8-diprenylorobol | 3CLpro (SARS-CoV-2) | -12.18 | COVID-19 Treatment |

Table 2: Predicted ADMET Properties of Promising Erythrina Isoflavonoids

| Compound | Human Intestinal Absorption (%) | Caco-2 Permeability (log Papp) | P-glycoprotein Substrate | hERG Inhibitor | Hepatotoxicity | Mutagenicity | Reference |

| Erybraedin D | High (Predicted) | N/A | No | No | No | No | |

| Gangetinin | High (Predicted) | N/A | No | No | No | No | |

| Orientanol E | Good (Predicted) | N/A | N/A | No | No | No | |

| Erycaffra F | Good (Predicted) | N/A | N/A | No | No | No |

Note: "N/A" indicates that the specific data was not available in the cited literature.

Table 3: QSAR and In Vitro Antimicrobial Activity of Erythrina Isoflavonoids against Staphylococcus aureus

| Compound | Predicted MIC (µg/mL) (QSAR) | Experimental MIC (µg/mL) | Reference |

| Erybraedin A | N/A | 1-600 (range for 7 isolates) | |

| Phaseollidin | N/A | 1-600 (range for 7 isolates) | |

| Abyssinone V-4' methyl ether | N/A | 1-600 (range for 7 isolates) | |

| Eryzerin C | N/A | 1-600 (range for 7 isolates) | |

| Alpumisoflavone | N/A | 1-600 (range for 7 isolates) | |

| Cristacarpin | N/A | 1-600 (range for 7 isolates) | |

| Lysisteisoflavone | N/A | 1-600 (range for 7 isolates) |

Note: The QSAR model was validated with R² = 0.778, Q² = 0.727, and P² = 0.555.

Experimental Protocols for In Vitro Validation

The validation of in silico predictions through wet-lab experiments is a critical step in the drug discovery process. Below are detailed methodologies for key experiments relevant to the predicted bioactivities of Erythrina isoflavonoids.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to quantify the AChE inhibitory activity of the test compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Test compounds (Erythrina isoflavonoids)

-

Positive control (e.g., Donepezil)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

-

Add 10 µL of AChE solution to initiate the reaction.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of ATCI solution to start the colorimetric reaction.

-

Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Angiotensin-Converting Enzyme 2 (ACE2) Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of ACE2.

Materials:

-

Recombinant human ACE2 enzyme

-

Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))

-

Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)

-

Test compounds (Erythrina isoflavonoids)

-

Positive control (e.g., MLN-4760)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and positive control in the assay buffer.

-

In a 96-well black plate, add the ACE2 enzyme solution.

-

Add the test compounds or positive control to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic ACE2 substrate to all wells.

-

Measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 420 nm) over time using a fluorescence microplate reader.

-

Calculate the rate of reaction (slope of the fluorescence versus time plot).

-

Determine the percentage of inhibition and IC50 values as described for the AChE inhibition assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds (Erythrina isoflavonoids)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Test compounds (Erythrina isoflavonoids)

-

Positive control (e.g., a standard antibiotic like ciprofloxacin)

-

96-well microplate

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the bacterial growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (medium with bacteria and no inhibitor) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualizations

In Silico Bioactivity Prediction Workflow

Caption: A generalized workflow for the in silico prediction and validation of Erythrina isoflavonoid bioactivity.

Cholinergic Signaling Pathway and AChE Inhibition

Caption: The cholinergic signaling pathway and the inhibitory action of Erythrina isoflavonoids on AChE.

Renin-Angiotensin System (RAS) and ACE2 Inhibition

Caption: The Renin-Angiotensin System (RAS) and the dual role of ACE2 as a SARS-CoV-2 receptor and a target for Erythrina isoflavonoid inhibition.

Conclusion

The integration of in silico methodologies into natural product research offers a powerful and efficient paradigm for the discovery and development of novel therapeutic agents. As demonstrated in this technical guide, computational approaches such as molecular docking, QSAR, and ADMET prediction are invaluable for identifying promising bioactive isoflavonoids from the Erythrina genus and for elucidating their mechanisms of action. The continued refinement of these computational tools, coupled with rigorous experimental validation, will undoubtedly accelerate the translation of these natural compounds into clinically effective drugs. This guide serves as a foundational resource for researchers seeking to harness the potential of in silico techniques in the exploration of the vast and largely untapped chemical diversity of the plant kingdom.

References

- 1. Antimicrobial Isoflavones and Derivatives from Erythrina (Fabaceae): Structure Activity Perspective (Sar & Qsar) on Experimental and Mined Values Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Isoflavones and Derivatives from Erythrina (Fabaceae): Structure Activity Perspective (Sar & Qsar) on Experimental and Mined Values Against Staphylococcus Aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. Exploring Erythrina flavonoids as potential SARS-CoV-2 RdRp inhibitors through virtual screening, in silico ADMET evaluation, and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Distribution of Erythrina Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erythrina alkaloids, a unique class of tetracyclic spiroamine compounds. It details their natural sources, geographical and botanical distribution, chemical diversity, and biosynthetic origins. Furthermore, this guide outlines established experimental protocols for their extraction and isolation, presenting a valuable resource for phytochemical research and drug discovery.

Natural Sources and Geographical Distribution

Erythrina alkaloids are predominantly found in plants belonging to the genus Erythrina, a member of the pea family, Fabaceae. This genus is extensive, comprising approximately 130 species of trees and shrubs.[1][2]

Geographical Distribution: The distribution of Erythrina species is pantropical and subtropical, spanning across the Americas, Africa, Asia, and Australia.[3][4] They thrive in a variety of ecosystems, from humid lowland forests to drier, monsoon regions and even highland forests.[4] This wide distribution contributes to the significant chemical diversity observed in the alkaloids isolated from different species.

Botanical Distribution and Quantitative Analysis

Erythrina alkaloids have been isolated from virtually all parts of the plant, including the seeds, leaves, flowers, bark, twigs, and roots. However, the highest concentrations are typically found in the mature seeds. The fruit wall has also been identified as a major site of alkaloid biosynthesis in species like Erythrina crista-galli. The concentration and specific profile of alkaloids can vary significantly based on the species, geographical location, climate, and the developmental stage of the plant part.

For instance, a study on Erythrina velutina revealed a diverse profile of 42 different alkaloids across its seeds and leaves. Similarly, the flowers and young shoots of the Central American species Erythrina berteroana are known to have high concentrations of hypnotic alkaloids.

Data Presentation: Quantitative Alkaloid Content

The following table summarizes quantitative data on alkaloid content from various Erythrina species, offering a comparative look at yields from different plant materials.

| Species | Plant Part | Analysis Type | Yield / Concentration | Reference |

| Erythrina variegata | Flowers | Crude Alkaloid Extract | 1.1% (110g from 10.0 kg) | |

| Erythrina crista-galli | Flowers | Crude Alkaloid Extract | 0.82% (90g from 11.0 kg) | |

| Erythrina crista-galli | Twigs | Crude Alkaloid Extract | 0.11% (10.42g from 9.8 kg) | |

| Erythrina variegata | Bark | Total Alkaloids | ~0.05% | |

| Erythrina stricta | Seeds | Total Alkaloids | 4.03 mg/g (Dry Weight) | |

| Erythrina americana | Seeds | Total Alkaloids | 5.3 mg/g (Dry Weight) | |

| Erythrina breviflora | Seeds | Total Alkaloids | 7.7 mg/g (Dry Weight) |

Chemical Diversity and Classification

The structural foundation of Erythrina alkaloids is the erythrinane skeleton, a unique tetracyclic spiroamine system. Over 140 distinct alkaloids have been identified from this genus. They are broadly classified into three main categories based on the saturation and oxidation patterns of their core structure:

-

Dienoid Alkaloids: These feature a conjugated diene system. A prominent example is Erythraline .

-

Alkenoid Alkaloids: Characterized by a double bond in the A-ring. Common examples include Erysodine and Erysovine .

-

Lactonic Alkaloids: These possess a lactone ring in the D-ring. Examples include α- and β-Erythroidine .

In addition to these, homoerythrina alkaloids , which have an expanded seven-membered C-ring, and more complex dimeric and trimeric structures have also been reported, highlighting the remarkable chemical diversity within the genus.

Biosynthesis of Erythrina Alkaloids

The biosynthesis of Erythrina alkaloids is a complex process derived from the amino acid tyrosine. The pathway proceeds through key intermediates of benzylisoquinoline alkaloids (BIAs). A crucial step involves the oxidative coupling of (S)-norreticuline, which leads to the formation of the key intermediate, erysodienone . This compound serves as the primary precursor from which the diverse array of dienoid, alkenoid, and other Erythrina alkaloids are subsequently formed through various enzymatic modifications.

Experimental Protocols: Extraction and Isolation

The isolation of Erythrina alkaloids from plant material typically follows a multi-step process involving acid-base extraction followed by chromatographic purification. This exploits the basic nature of the nitrogen atom in the alkaloid structure, allowing for separation from neutral and acidic compounds.

Detailed Methodology

The following protocol is a generalized procedure based on methods described for the extraction of alkaloids from Erythrina crista-galli twigs and Erythrina variegata flowers.

-

Maceration and Extraction:

-

Dried and powdered plant material (e.g., twigs, flowers, seeds) is macerated in a polar solvent, typically methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), at room temperature for an extended period (e.g., 3 x 24 hours).

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is redissolved in an aqueous solution and acidified to a pH of 2-3 using an acid like acetic acid or hydrochloric acid. This protonates the basic alkaloids, rendering them soluble in the aqueous phase.

-

This acidic aqueous solution is then partitioned with an immiscible organic solvent such as ethyl acetate (B1210297) (EtOAc) or diethyl ether. Neutral and acidic impurities are extracted into the organic layer, which is then discarded.

-

The remaining acidic aqueous phase, containing the protonated alkaloids, is then basified to a pH of 8-9 with a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is extracted again with an organic solvent (e.g., EtOAc or chloroform). The alkaloids move into the organic phase.

-

This final organic extract is concentrated in vacuo to yield a crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography (CC) for separation. Silica gel is a common stationary phase.

-

A gradient elution system is typically employed, starting with a nonpolar solvent (e.g., chloroform, hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., acetone, methanol).

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions with similar profiles are combined.

-

Further purification of these fractions is often necessary and can be achieved using preparative High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18), to isolate individual, pure alkaloids.

-

-

Structure Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

-

References

- 1. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A New Erythrinan Alkaloid Glycoside from the Seeds of Erythrina crista-galli - PMC [pmc.ncbi.nlm.nih.gov]

The Coral Bean's Secret: A Technical Guide to the Ethnobotanical Uses of Erythrina Species for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Erythrina, commonly known as coral trees, encompasses over 100 species with a rich history in traditional medicine across tropical and subtropical regions.[1] For centuries, various parts of these plants have been utilized to treat a wide array of ailments, from central nervous system (CNS) disorders like anxiety and epilepsy to inflammatory conditions, pain, and infections.[1][2] This technical guide delves into the ethnobotanical applications of Erythrina species, providing a comprehensive overview of their phytochemical constituents and pharmacological activities, with a focus on their potential for novel drug discovery. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for the isolation and evaluation of bioactive compounds are provided. Furthermore, this guide visualizes critical signaling pathways and experimental workflows using Graphviz to offer a deeper understanding of the molecular mechanisms and research methodologies pertinent to the development of Erythrina-derived therapeutics.

Ethnobotanical Landscape of Erythrina Species

The traditional medicinal uses of Erythrina are diverse and geographically widespread. The bark and leaves are the most commonly used parts, often prepared as decoctions for internal or external application.[1] A predominant application is in the management of CNS-related conditions. For instance, in Brazilian folk medicine, Erythrina velutina and Erythrina mulungu are renowned for their sedative and anxiolytic properties, used to treat insomnia and anxiety.[3] In Bangladesh, Erythrina variegata is traditionally used for epilepsy.

Beyond neurological applications, Erythrina species are widely employed for their anti-inflammatory and analgesic effects. Traditional healers have used preparations from these plants to alleviate joint pain, rheumatism, and other inflammatory disorders. The ethnobotanical record also points to their use in treating infections, with demonstrated antimicrobial and antiprotozoal activities.

Phytochemical Profile: A Reservoir of Bioactive Compounds

The medicinal properties of Erythrina species are largely attributed to their rich and unique phytochemical composition. The two most significant classes of bioactive compounds isolated from this genus are alkaloids and flavonoids.

2.1. Erythrinan (B1236395) Alkaloids: These tetracyclic spiroamine alkaloids are characteristic of the genus and are the primary contributors to the neurological effects of Erythrina extracts. Over 198 alkaloids have been isolated, with erysotrine, erysodine, erythraline, and dihydro-β-erythroidine (DHβE) being among the most studied. These alkaloids are known for their curare-like effects, acting as competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).

2.2. Flavonoids and Isoflavonoids: Erythrina species are a rich source of flavonoids, including prenylated flavonoids, which are less common in the plant kingdom. These compounds are largely responsible for the antioxidant, anti-inflammatory, and cytotoxic properties of the extracts.

Pharmacological Activities and Therapeutic Potential

The diverse ethnobotanical uses of Erythrina are substantiated by a growing body of scientific evidence demonstrating a wide range of pharmacological activities.

3.1. Central Nervous System Activity: The most prominent and well-researched activity of Erythrina alkaloids is their effect on the CNS. By acting as antagonists at neuronal nAChRs, particularly the α4β2 subtype, these compounds modulate cholinergic neurotransmission. This mechanism underlies their potential as scaffolds for the development of novel antidepressants, anxiolytics, and treatments for nicotine (B1678760) addiction.

3.2. Anti-inflammatory and Analgesic Activity: Extracts and isolated flavonoids from Erythrina have demonstrated significant anti-inflammatory effects. The proposed mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory signaling pathways such as NF-κB.

3.3. Antioxidant Activity: The high content of phenolic and flavonoid compounds in Erythrina extracts contributes to their potent antioxidant properties. These compounds are effective scavengers of free radicals, which are implicated in the pathogenesis of numerous chronic diseases.

3.4. Cytotoxic and Antimicrobial Activity: Several studies have reported the cytotoxic effects of Erythrina extracts and isolated compounds against various cancer cell lines. Additionally, these extracts have shown activity against a range of pathogenic bacteria and fungi, validating their traditional use in treating infections.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the pharmacological activities of Erythrina species.

Table 1: Antagonistic Activity of Erythrina Alkaloids on Nicotinic Acetylcholine Receptors (nAChRs)

| Alkaloid | nAChR Subtype | IC50 | Cell Model | Reference |

| (+)-Erythravine | α7 | 6 µM | Cultured hippocampal neurons | |

| (+)-11α-hydroxyerythravine | α7 | 5 µM | Cultured hippocampal neurons | |

| (+)-Erythravine | α4β2 | 13 nM | HEK 293 cells | |

| (+)-11α-hydroxyerythravine | α4β2 | 4 nM | HEK 293 cells | |

| Erysotrine | α4β2 | 0.37 µM | Xenopus oocytes | |

| Erysotrine | α7 | 17 µM | Xenopus oocytes |

Table 2: Antioxidant Activity of Erythrina variegata Extracts

| Extract/Compound | Assay | IC50 (µg/mL) | Reference |

| E. variegata Leaves (Ethanolic Extract) | DPPH | 84.05 ± 2.11 | |

| E. variegata Flowers (Ethanolic Extract) | DPPH | 69.52 ± 1.43 | |

| Ascorbic Acid (Standard) | DPPH | 57.72 ± 2 | |

| E. variegata Leaves (Ethanolic Extract) | ABTS | 72.48 ± 1.38 | |

| E. variegata Flowers (Ethanolic Extract) | ABTS | 66.59 ± 1.87 | |

| Ascorbic Acid (Standard) | ABTS | 53.68 ± 1.92 | |

| E. variegata Leaves (Ethanolic Extract) | H₂O₂ Scavenging | 63.80 ± 1.92 | |

| E. variegata Flowers (Ethanolic Extract) | H₂O₂ Scavenging | 75.58 ± 2.58 | |

| Ascorbic Acid (Standard) | H₂O₂ Scavenging | 50.05 ± 1.05 |

Table 3: Anti-inflammatory Activity of Erythrina variegata Bark Ethanolic Extract

| Activity | IC50 (µg/mL) | Cell Line | Reference |

| Inhibition of NO Production | 47.1 ± 0.21 | RAW 264.7 | |

| Inhibition of COX-2 | 9.27 ± 0.72 | RAW 264.7 | |

| Inhibition of TNF-α Release | > 100 | RAW 264.7 |

Experimental Protocols

5.1. Protocol for Bioassay-Guided Fractionation and Isolation of Bioactive Compounds from Erythrina Bark

This protocol outlines a general procedure for the isolation of bioactive compounds from Erythrina bark, guided by bioassays.

-

Plant Material Collection and Preparation:

-

Collect fresh bark of the desired Erythrina species.

-

Wash the bark thoroughly to remove any dirt and debris.

-

Air-dry the bark in the shade for several weeks until it is completely dry and brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Perform a sequential extraction of the powdered bark with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate (B1210297), and methanol).

-

For each solvent, macerate the plant material for 48-72 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extracts.

-

-

Bioassay Screening:

-

Screen the crude extracts for the desired biological activity (e.g., cytotoxic, antimicrobial, anti-inflammatory).

-

Select the most active crude extract for further fractionation.

-

-

Column Chromatography:

-

Subject the most active crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate and then methanol).

-

Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

-

-

Further Purification:

-

Combine fractions with similar TLC profiles and test them for biological activity.

-

Subject the active fractions to further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure compounds.

-

-

Structure Elucidation:

-

Determine the chemical structure of the isolated pure compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

5.2. Protocol for Assessing nAChR Antagonist Activity using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the evaluation of the inhibitory effect of Erythrina alkaloids on nAChRs expressed in a cellular model.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.

-

Transfect the cells with plasmids encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).

-

Allow 24-48 hours for receptor expression.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings from the transfected cells.

-

Use an appropriate intracellular and extracellular solution.

-

Hold the membrane potential at a suitable voltage (e.g., -60 mV).

-

-

Drug Application:

-

Apply the nAChR agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC50).

-

Co-apply the agonist with varying concentrations of the Erythrina alkaloid to be tested.

-

Alternatively, pre-apply the alkaloid for a short period before co-application with the agonist.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the alkaloid.

-

Calculate the percentage inhibition of the current at each alkaloid concentration.

-

Plot the concentration-response curve and determine the IC50 value by fitting the data to a suitable equation (e.g., the Hill equation).

-

Visualizing Mechanisms and Workflows

6.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by bioactive compounds from Erythrina species.

Caption: Antagonism of Neuronal Nicotinic Acetylcholine Receptors (nAChRs) by Erythrina Alkaloids.

Caption: Inhibition of the NF-κB Inflammatory Pathway by Erythrina Flavonoids.

6.2. Experimental Workflow

The following diagram illustrates a typical workflow for the discovery of novel drug leads from Erythrina species.

Caption: Workflow for Drug Discovery from Erythrina Species.

Conclusion

The genus Erythrina represents a significant reservoir of bioactive compounds with therapeutic potential, particularly for CNS disorders and inflammatory diseases. The rich ethnobotanical history of these plants provides a valuable guide for modern drug discovery efforts. The characteristic erythrinan alkaloids, with their potent effects on nicotinic acetylcholine receptors, offer promising scaffolds for the development of novel neurological drugs. Furthermore, the diverse flavonoids present in Erythrina species exhibit a range of activities that warrant further investigation for their anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a foundation for researchers and drug development professionals to explore the vast potential of Erythrina species in the quest for new and effective therapeutic agents. Further research, including detailed mechanistic studies and clinical trials, is essential to fully realize the promise held within the "coral bean's secret."

References

A Technical Guide to the Preliminary Cytotoxic Screening of Erythrina Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the preliminary cytotoxic screening of extracts from various species of the Erythrina genus. The genus Erythrina, belonging to the Fabaceae family, is a rich source of bioactive compounds, particularly alkaloids and flavonoids, which have demonstrated significant potential as anticancer agents.[1][2] This document outlines the key experimental protocols, summarizes cytotoxic activity data, and visualizes the underlying cellular mechanisms to facilitate further research and drug development in this promising area.

Data on Cytotoxic Activity of Erythrina Extracts

The cytotoxic potential of various Erythrina extracts and their isolated compounds has been evaluated against a range of cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency, and the data below summarizes these findings from multiple studies.

Table 1: Cytotoxicity of Erythrina Crude Extracts

| Erythrina Species | Plant Part | Extraction Solvent | Cell Line | IC50 (µg/mL) |

| E. caffra | Stem Bark | Dichloromethane | HeLa (Cervical Cancer) | 93.82[3] |

| MCF-7 (Breast Cancer) | 144.17[3] | |||

| HEK293 (Normal) | 273.47[3] | |||

| E. suberosa | Bark | Dichloromethane | Brine Shrimp Larvae (LD50) | 47.63 |

| Methanol | Brine Shrimp Larvae (LD50) | 422.2 | ||

| Ethyl Acetate | Brine Shrimp Larvae (LD50) | 201.96 | ||

| Aqueous | Brine Shrimp Larvae (LD50) | 121.74 | ||

| E. variegata | Leaf | Not Specified | MCF-7 (Breast Cancer) | 185.15 |

| Stem Bark | Methanol | MDA-MB-231 (Breast Cancer) | 14.99 | |

| MCF-7 (Breast Cancer) | 22.94 | |||

| E. senegalensis | Stem Bark | Dichloromethane | B16F10 (Murine Melanoma) | 19 |

| HeLa (Cervical Cancer) | >77 | |||

| PC3 (Prostate Cancer) | >77 | |||

| U87MG (Glioblastoma) | >77 | |||

| Caco-2 (Colorectal Cancer) | >77 | |||

| E. fusca | Leaf | Methanol | HepG2 (Liver Cancer) | >100 |

| Vero (Normal) | >100 | |||

| Twig | Methanol | HepG2 (Liver Cancer) | >100 | |

| Vero (Normal) | >100 | |||

| Flower | Methanol | HepG2 (Liver Cancer) | >100 | |

| Vero (Normal) | >100 | |||

| E. variegata | Leaf | Aqueous | HT-29 (Colon Cancer) | 81.38 (at 400 µg/ml) |

| E. variegata | Leaf & Stem Bark | Methanol | T47D (Breast Cancer) | Not Specified |

Table 2: Cytotoxicity of Isolated Compounds from Erythrina Species

| Compound | Erythrina Source | Cell Line | IC50 (µM) |

| Phaseollidin | E. vespertilio | PC3 (Prostate Cancer) | 8.83 |

| NFF (Normal Fibroblast) | 0.64 | ||

| Erythraline | E. velutina | SiHa (Cervical Cancer) | Not Specified |

| Erythrina Alkaloid | E. variegata | T47D (Breast Cancer) | 1.0 (µg/mL) |

| Isoflavonoid (Warangalone) | E. variegata | T47D (Breast Cancer) | 3.3 (µg/mL) |

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results in the cytotoxic screening of plant extracts.

Plant Material Collection and Preparation

-

Collection: Collect the desired plant part (e.g., stem bark, leaves) from a healthy, mature Erythrina plant.

-

Authentication: Have the plant material taxonomically identified and authenticated by a qualified botanist.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Pulverization: Grind the dried plant material into a fine powder using a mechanical grinder.

Sequential Solvent Extraction

Sequential extraction with solvents of increasing polarity is a common method to fractionate phytochemicals.

-

Defatting: Macerate the powdered plant material in a non-polar solvent like n-hexane for 48-72 hours with continuous stirring. This step removes lipids and other non-polar compounds.

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the n-hexane extract.

-

Sequential Maceration: Sequentially soak the plant residue in solvents of increasing polarity, such as dichloromethane, ethyl acetate, and finally methanol, repeating the maceration and filtration steps for each solvent.

-

Drying and Storage: Dry all the obtained extracts to a constant weight and store them at 4°C in airtight containers until further use.

Cell Culture

-

Cell Line Procurement: Obtain the desired cancer and normal cell lines from a reputable cell bank.

-

Culture Medium: Culture the cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.

-